1-Cyclohexyl-3-(2,3-dimethylcyclohexyl)urea
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Overview
Description
1-Cyclohexyl-3-(2,3-dimethylcyclohexyl)urea is an organic compound with the molecular formula C15H28N2O It is a urea derivative characterized by the presence of cyclohexyl and dimethylcyclohexyl groups attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(2,3-dimethylcyclohexyl)urea typically involves the reaction of cyclohexyl isocyanate with 2,3-dimethylcyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via the formation of an intermediate carbamate, which subsequently rearranges to form the desired urea derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(2,3-dimethylcyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(2,3-dimethylcyclohexyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex urea derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving urea-based inhibitors.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antitumor activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2,3-dimethylcyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate interactions and the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-(3,5-dimethylcyclohexyl)urea: Similar structure but with different methyl group positions.
1-Cyclohexyl-3-(2-ethylphenyl)urea: Contains an ethylphenyl group instead of a dimethylcyclohexyl group.
Uniqueness
1-Cyclohexyl-3-(2,3-dimethylcyclohexyl)urea is unique due to the specific positioning of the dimethyl groups on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
1-cyclohexyl-3-(2,3-dimethylcyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-11-7-6-10-14(12(11)2)17-15(18)16-13-8-4-3-5-9-13/h11-14H,3-10H2,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUBNKKVSOOUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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